Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Overview
Description
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Chiral Compounds
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. This process involves N-acylation with phthalimidylamino acids and subsequent irradiation to form oxazoles, followed by deprotection to yield the final products. This synthesis demonstrates minimal racemization and good overall yields, indicating its potential in producing chiral compounds (Cox, Prager, & Svensson, 2003).
Photolysis Studies
The compound has been studied for its behavior under photolysis. When irradiated at 300 nm, it undergoes photolysis in various solvents, suggesting two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).
Reactivity with Heterocycles
Research indicates that this compound reacts with chlorinated heterocycles to produce various substitution products. These reactions are significant for synthesizing compounds with diverse functional groups and potential applications in central nervous system research (Hung, Janowski, & Prager, 1985).
Synthesis of Pyrroles, Furans, and Thiophens
This compound is also used in synthesizing pyrroles, furans, thiophens, and their benzo analogues. Photolysis in the presence of various reactants, followed by treatment with Lewis or protic acids, enables the formation of these heterocyclic compounds, demonstrating its versatility in organic synthesis (Prager & Williams, 1996).
Formation of Imidazopyrimidine and Aminoindole Derivatives
In a study, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones. These compounds, upon rearrangement, produced imidazopyrimidine and aminoindole derivatives, indicating the potential of this compound in complex organic transformations (Marjani & Khalafy, 2010).
Utility in Corrosion Inhibition
In industrial applications, derivatives of this compound have been explored as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their efficiency in protecting metal surfaces and their interaction with the metal surface have been studied using various spectroscopic and microscopic techniques (Dohare, Ansari, Quraishi, & Obot, 2017).
Properties
IUPAC Name |
ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGATLLVCDBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)ON1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004583 | |
Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84280-59-1 | |
Record name | 84280-59-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing chiral 2-aminoalkyloxazole-4-carboxylate esters []. These esters are valuable building blocks for various biologically active compounds.
Q2: How are chiral 2-aminoalkyloxazole-4-carboxylate esters synthesized from this compound?
A2: The synthesis involves a three-step process []:
Q3: What are the advantages of this synthetic route?
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